7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
7,8-Dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as DMPQ, is a novel synthetic compound that has been studied for its potential applications in various scientific fields. DMPQ is a member of the pyrazoloquinoline family, which has been studied for its ability to modulate biological processes. DMPQ has been found to have potential applications in pharmacology, biochemistry, and physiology.
Scientific Research Applications
7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology. In pharmacology, this compound has been studied for its potential as an anticonvulsant, antidepressant, and anxiolytic. In biochemistry, this compound has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics. In physiology, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate the activity of the immune system.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline are currently unknown. Given the complexity of the compound, it is likely that multiple pathways are affected. These could include signaling pathways, metabolic pathways, or pathways involved in cell growth and proliferation .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its targets within the body .
Result of Action
The effects would depend on the specific targets of the compound and how it alters their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Advantages and Limitations for Lab Experiments
The advantages of using 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in lab experiments include its high solubility in water and its low toxicity. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. The limitations of using this compound in lab experiments include its limited availability and its potential to produce false positives in drug screening tests.
Future Directions
The potential future directions for research on 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline include further studies on its pharmacological properties, its potential as a drug delivery system, and its potential as an anti-cancer agent. Additionally, further studies on the mechanism of action of this compound and its potential to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics are warranted. Finally, further studies on the potential interactions between this compound and other drugs and xenobiotics are also needed.
Synthesis Methods
7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process involving the condensation of 4-methylphenylhydrazine hydrochloride and 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of anhydrous sodium acetate. This reaction produces the intermediate 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, which is then treated with dimethyl sulfate in order to obtain the desired product, this compound.
properties
IUPAC Name |
7,8-dimethoxy-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-16-5-9-18(10-6-16)25-21-15-27-22-14-24(31-4)23(30-3)13-20(22)26(21)29(28-25)19-11-7-17(2)8-12-19/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXATZNWCGFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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